Potassium fumarate

Description

Significance in Fundamental Chemical Research

In fundamental chemical research, potassium fumarate (B1241708) is utilized as a reagent and a subject for investigating reaction mechanisms and compound synthesis. Its fumarate ion can participate in various chemical transformations. vulcanchem.com For instance, the electrolysis of an aqueous solution of potassium fumarate is a method that yields acetylene (B1199291) through oxidative decarboxylation at the anode, alongside the production of carbon dioxide, potassium hydroxide (B78521), and hydrogen gas. vulcanchem.comvedantu.com This reaction provides a practical example for studying electrochemical processes and organic synthesis routes.

This compound also functions effectively as a buffering agent, contributing to the maintenance of stable pH levels in chemical and biochemical experiments. vulcanchem.com The preparation of this compound can be achieved through the reaction of fumaric acid with a potassium base, such as potassium hydroxide or potassium carbonate. However, methods involving neutralization with KOH or K₂CO₃ require careful pH control, and carbonate impurities can be a challenge.

Detailed research has explored the synthesis of different crystalline potassium salts of fumaric acid, including dipotassium (B57713) fumarate dihydrate (K₂C₄H₂O₄·2H₂O). Studies have discussed suitable pH values for the growth of single crystals and provided data on unit cell constants, space groups, and X-ray diffraction patterns for these salts. researchgate.net

Relevance Across Biochemical and Materials Science Disciplines

This compound holds significant relevance in biochemical studies, primarily due to the central role of the fumarate ion in cellular metabolism. Fumarate is a key intermediate in the tricarboxylic acid (TCA) cycle, where it is reversibly converted to L-malate by the enzyme fumarase (fumarate hydratase). vulcanchem.comasm.org This enzymatic reaction is crucial for cellular respiration and energy production in aerobic organisms. vulcanchem.com Research in this area often utilizes this compound as a substrate to investigate enzyme kinetics, metabolic pathways, and cellular bioenergetics. Studies have demonstrated the utility of this compound as a substrate in biotechnological applications, such as the synthesis of L-malic acid from immobilized Escherichia coli cells with high fumarase activity.

In materials science, fumarate-containing compounds, including this compound salts or derivatives, are explored for their potential in developing new materials with specific properties. The double bond within the fumarate structure allows for crosslinking reactions, which are fundamental in the synthesis of various polymers and materials. For example, fumarate-based polymers like poly(propylene fumarate) (PPF) have been investigated as biomaterials for applications in tissue engineering due to their ability to crosslink at low temperatures. tandfonline.com While research directly on this compound's incorporation into bulk materials is less extensively documented compared to other fumarate derivatives, its fundamental chemical properties and the reactivity of the fumarate moiety are relevant to the broader field of developing fumarate-based materials. Studies on metal-organic frameworks (MOFs) incorporating fumarate ligands, such as potassium boro (hemi) fumarate, demonstrate the potential for fumarate to be a building block in crystalline materials with interesting structural and potentially optical properties. researchgate.net

Framework for Comprehensive Scholarly Inquiry

Comprehensive scholarly inquiry into this compound encompasses its synthesis, structural characterization, chemical reactivity, and its roles in biological systems and material design. Research methodologies involve techniques such as X-ray diffraction for determining crystal structures, spectroscopic methods for identifying functional groups and analyzing reactions, and biochemical assays for studying enzymatic conversions and metabolic fluxes. asm.orgresearchgate.net Investigations into the synthesis of this compound and its various crystalline forms contribute to the understanding of crystallization processes and solid-state chemistry. researchgate.net Studies examining its behavior as a buffering agent or its participation in reactions like electrolysis provide insights into its chemical behavior in solution. vulcanchem.comvedantu.com Furthermore, exploring its interaction with enzymes like fumarase and its potential as a building block in novel materials underscores its interdisciplinary significance. vulcanchem.comasm.orgresearchgate.net

Detailed research findings highlight the specific conditions and outcomes of reactions involving this compound. For instance, in the enzymatic conversion of fumarate to L-malate by fumarase, the reaction is reversible and pH-dependent. vulcanchem.com Studies on the electrolysis of this compound solutions detail the products formed at the anode and cathode under specific conditions. vulcanchem.comvedantu.com

Comparative analyses with other fumarate salts, such as sodium, calcium, and magnesium fumarates, often focus on properties like solubility and preferred applications, providing a broader context for understanding the unique characteristics of this compound. vulcanchem.com

Table 1 summarizes some key chemical identifiers and properties of this compound relevant to academic study. vulcanchem.com

| Property | Value |

| Chemical Formula | C₄H₂K₂O₄ |

| IUPAC Name | Dipotassium (2E)-but-2-enedioate |

| CAS Numbers | 7704-72-5 or 4151-35-3 |

| European Community (EC) Numbers | 223-979-8 or 233-569-0 |

| Molecular Weight | 192.253 g/mol vulcanchem.com or 192.25 g/mol atamanchemicals.com |

| Exact Mass | 191.92272151 g/mol |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 0 |

| Topological Polar Surface Area | 80.3 Ų |

Table 2 presents a comparative analysis of the solubility of this compound with other fumarate salts, illustrating a key property influencing its academic and industrial applications. vulcanchem.com

| Property | This compound | Sodium Fumarate | Calcium Fumarate | Magnesium Fumarate |

| Solubility in Water | High | Moderate | Low | Low |

Table 3 outlines the reactions occurring during the electrolysis of aqueous this compound. vulcanchem.comvedantu.com

| Electrode | Reaction Type | Products | Conditions |

| Anode | Oxidation | Acetylene (C₂H₂), CO₂ | Aqueous solution, electrical current |

| Cathode | Reduction | Potassium hydroxide (KOH), H₂ | Aqueous solution, electrical current |

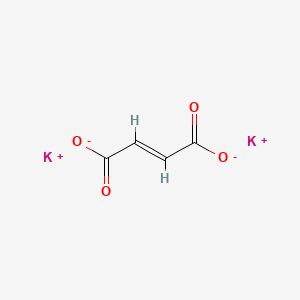

Structure

3D Structure of Parent

Properties

IUPAC Name |

dipotassium;(E)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4.2K/c5-3(6)1-2-4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2/b2-1+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPKCSFVQGSAJU-SEPHDYHBSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)[O-])C(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C(=O)[O-])\C(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2K2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

110-16-7 (Parent) | |

| Record name | Maleic acid, potassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010237704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40894985 | |

| Record name | Potassium fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40894985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Research Organics MSDS] | |

| Record name | Potassium fumarate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16810 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4151-35-3, 7704-72-5, 10237-70-4 | |

| Record name | Dipotassium fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004151353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007704725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maleic acid, potassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010237704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40894985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium fumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Butenedioic acid (2E)-, potassium salt (1:?) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7704-72-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z42Z85852 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of Potassium Fumarate

Historical Evolution of Potassium Fumarate (B1241708) Synthesis

The preparation of potassium fumarate and its related acid salts has been explored for centuries, with early methods relying on straightforward reactions between fumaric acid and potassium bases.

Early Preparation via Fumaric Acid and Potassium Carbonate Saturation

Early methods for preparing this compound, the normal salt, involved saturating fumaric acid in water with potassium carbonate. This approach, documented by researchers such as Rieckher in the 19th century, involved allowing the resulting aqueous solution to evaporate. cdnsciencepub.com This process yielded the normal salt, which was identified as a dihydrate (K₂C₄H₂O₄·2H₂O) based on weight loss upon heating and analysis of the residue after incineration to potassium carbonate. cdnsciencepub.com

Investigations into Acid Potassium Hydrogen Fumarate Formations

Investigations also focused on the formation of acid this compound salts. Carius, in the mid-19th century, explored treating solutions of barium fumarate with potassium sulfate (B86663) and varying concentrations of sulfuric acid, obtaining not only the expected normal and monobasic salts but also an "acid" potassium hydrogen fumarate. cdnsciencepub.com Rieckher's work also described the preparation of potassium hydrogen fumarate (KHC₄H₂O₄) from the neutral salt and acetic acid, from fumaric acid and potassium carbonate followed by the addition of more fumaric acid, and from the neutral salt and fumaric acid. cdnsciencepub.com These early studies established the existence of multiple crystalline potassium salts of fumaric acid, including dipotassium (B57713) fumarate dihydrate (K₂C₄H₂O₄·2H₂O), potassium hydrogen fumarate (KHC₄H₂O₄), and "acid" potassium hydrogen fumarate (2KHC₄H₂O₄·H₂C₄H₂O₄). cdnsciencepub.comresearchgate.net

Contemporary Chemical Synthesis Routes

Modern synthesis of this compound and its various forms often employs neutralization reactions and controlled crystallization techniques to achieve specific salt compositions and crystal structures.

Neutralization Reactions with Potassium Bases

Contemporary chemical synthesis routes frequently involve the neutralization of fumaric acid with potassium bases such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃). cdnsciencepub.comnih.gov The potassium salts were prepared by adding measured amounts of pure fumaric acid to solutions containing weighed amounts of KOH or K₂CO₃. cdnsciencepub.com For instance, potassium carbonate has been used in the preparation process of fumarate salts in pharmaceutical contexts. patsnap.com Neutralization reactions are a common method for forming pharmaceutical salts to optimize physicochemical properties. researchgate.netkent.ac.uk

pH-Dependent Crystallization for Specific Salt Forms

The formation of specific crystalline this compound salts is highly dependent on the pH of the reaction mixture and the crystallization conditions. Research has indicated suitable pH values for the growth of single crystals of the different this compound salts. cdnsciencepub.comresearchgate.net For example, during the evaporation of a solution containing the appropriate proportions of fumaric acid and KOH or K₂CO₃ to yield KHC₄H₂O₄, the first crystals to appear are those of the "acid" potassium hydrogen fumarate (2KHC₄H₂O₄·H₂C₄H₂O₄). cdnsciencepub.com As crystallization of this salt progresses, the pH of the solution increases. cdnsciencepub.com When the pH approaches approximately 3.75, the crystallization of "acid" potassium hydrogen fumarate is superseded by that of KHC₄H₂O₄, which continues until the pH rises to about 5. cdnsciencepub.com Dithis compound dihydrate (K₂C₄H₂O₄·2H₂O) can be obtained by evaporating solutions containing the correct proportions of fumaric acid and potassium base, with a saturated solution of the normal salt at 21°C having a pH of about 10. cdnsciencepub.com The solubility of the different salts varies, influencing their crystallization behavior. cdnsciencepub.com pH control is a significant factor in the formation and properties of pharmaceutical solid preparations containing salts. google.com

The three crystalline potassium salts of fumaric acid and their approximate pH ranges for crystallization are summarized below:

| Salt Name | Formula | Approximate Crystallization pH Range (at 21°C) |

| "Acid" Potassium Hydrogen Fumarate | 2KHC₄H₂O₄·H₂C₄H₂O₄ | Below ~3.75 |

| Potassium Hydrogen Fumarate | KHC₄H₂O₄ | ~3.75 to ~5 |

| Dithis compound Dihydrate | K₂C₄H₂O₄·2H₂O | Around 10 (saturated solution) |

Based on data from cdnsciencepub.com. Note that these pH ranges are approximate and can be influenced by various factors.

Electrochemical Reactions Involving Fumarate Ions

Electrochemical methods can also involve fumarate ions, leading to various reaction products. One notable example is the Kolbe electrolysis of this compound. Electrolysis of this compound in aqueous solution can lead to the formation of acetylene (B1199291), carbon dioxide, carbon monoxide, and hydrogen gas. doubtnut.com The balanced equation for the Kolbe's electrolysis of potassium maleate (B1232345) (an isomer of fumarate) to form acetylene provides insight into the potential products from the electrolysis of this compound. doubtnut.com

Anodic Oxidative Decarboxylation Pathways

During the electrolysis of an aqueous solution of this compound, oxidative decarboxylation occurs at the anode. askiitians.com In this process, fumarate ions undergo oxidation, leading to the removal of carboxylate groups as carbon dioxide (CO₂). askiitians.com A primary product of this anodic reaction is acetylene (C₂H₂). srce.hrvedantu.com

The anodic reaction can be represented by the following equation: K₂C₄H₂O₄ → C₂H₂ + 2 CO₂ + 2 K⁺ + 2 e⁻

This reaction highlights the conversion of fumarate ions into acetylene and carbon dioxide, releasing potassium ions and electrons at the anode. Research indicates that the yield of acetylene from the anodic oxidation of fumaric acid salts can be influenced by factors such as concentration and current density, with higher concentrations and current densities potentially leading to better acetylene yields. srce.hr

Cathodic Water Reduction and Product Formation

Concurrently with the anodic process, reduction reactions take place at the cathode during the electrolysis of aqueous this compound. vulcanchem.com At the cathode, water molecules undergo reduction, producing hydrogen gas (H₂) and hydroxide ions (OH⁻). vulcanchem.com These hydroxide ions then combine with the potassium ions present in the solution to form potassium hydroxide (KOH). vulcanchem.com

The cathodic reaction is represented by the following equation: 2 H₂O + 2 e⁻ → H₂ + 2 OH⁻

While the electrochemical reduction of fumaric acid itself typically yields succinic acid through a two-electron irreversible reaction, the electrolysis of this compound in water involves water reduction at the cathode due to the presence of potassium ions. pku.edu.cnmst.edumst.edu

Application as a Reagent in Organic Synthesis

This compound is utilized as a reagent in various organic synthesis applications. vulcanchem.com Its ability to participate in chemical reactions stems from the presence of the carbon-carbon double bond and the carboxylate groups. vulcanchem.com

One area where fumarate derivatives, including potentially this compound or its protonated form (fumaric acid), are relevant is in reactions involving the modification of carbon-carbon double bonds, such as epoxidation or hydrogenation. For instance, electrochemical methods have been explored for the epoxidation of maleic and fumaric acids to produce tartaric acid. core.ac.uk

Furthermore, fumarate can serve as a substrate in enzymatic reactions, notably in the tricarboxylic acid (TCA) cycle where the enzyme fumarase catalyzes the reversible hydration of fumarate to L-malate. vulcanchem.com While this is a biochemical transformation, it underscores the reactivity of the fumarate moiety.

This compound's high solubility in water makes it advantageous for reactions conducted in aqueous media, allowing for rapid dissolution and facilitating homogeneous reaction conditions. vulcanchem.com

While specific examples of this compound directly acting as a unique reagent in complex organic transformations are less extensively documented compared to other common potassium bases or fumaric acid itself, its role as a source of the fumarate anion and its buffering capacity are valuable in various synthetic and biochemical contexts. vulcanchem.com For example, fumarate diesters have been used as internal standards in NMR spectroscopy for purity determination in the synthesis of other organic compounds. orgsyn.org Fumaric acid derivatives are also employed in esterification reactions. orgsyn.org

Table 1: Products of Electrolysis of Aqueous this compound

| Electrode | Reaction Type | Primary Products |

| Anode | Oxidation | Acetylene (C₂H₂), CO₂ |

| Cathode | Reduction | Hydrogen (H₂), KOH |

Note: This table is intended to be an interactive representation of the data.

Table 2: Comparative Solubility of Fumarate Salts (at 20°C)

| Salt | Solubility ( g/100 mL) |

| This compound | 25.0 |

| Calcium fumarate | 0.02 |

| Sodium fumarate | 6.5 |

Note: This table is intended to be an interactive representation of the data.

Crystallographic and Spectroscopic Characterization of Potassium Fumarate

Crystal Growth Phenomena and Techniques

The growth of high-quality single crystals of potassium fumarate (B1241708) salts is essential for detailed structural analysis using techniques such as single crystal X-ray diffraction. Various crystallization methods can be employed, with controlled crystallization by slow evaporation being a commonly reported technique.

Controlled Crystallization by Slow Evaporation Methods

Slow evaporation of aqueous solutions is a frequently used method for obtaining single crystals of potassium fumarate salts. The preparation typically involves reacting fumaric acid with potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃) in specific stoichiometric ratios to yield the desired salt form. For instance, dipotassium (B57713) fumarate dihydrate can be crystallized from solutions containing excess KOH, while potassium hydrogen fumarate is obtained from solutions with specific proportions of fumaric acid and KOH or K₂CO₃. "Acid" potassium hydrogen fumarate crystallizes from solutions with a lower pH. cdnsciencepub.comresearchgate.netcdnsciencepub.com

The process generally involves dissolving the reactants in water, often with warming to ensure complete dissolution, followed by filtration and allowing the solution to evaporate slowly at room temperature. cdnsciencepub.comcore.ac.uk This slow evaporation allows for controlled supersaturation, which is conducive to the formation of well-formed crystals. unifr.ch However, the prolonged evaporation periods required for optimal crystal growth can sometimes lead to issues such as mold growth, which can be mitigated by adding a dilute formaldehyde (B43269) solution. cdnsciencepub.com

Influence of Growth Parameters on Crystal Quality

The quality of this compound crystals obtained through slow evaporation is significantly influenced by growth parameters, particularly the pH of the solution and the rate of evaporation. The specific this compound salt that crystallizes is dependent on the pH of the solution. cdnsciencepub.comresearchgate.netcdnsciencepub.com For example, "acid" potassium hydrogen fumarate tends to crystallize at a pH of around 3.23, while the crystallization of potassium hydrogen fumarate occurs as the pH rises to about 5. Dithis compound dihydrate crystallizes from solutions with a higher pH, around 10, due to its higher solubility. cdnsciencepub.com

The rate of evaporation also plays a critical role. Slow evaporation promotes the growth of larger and more ordered single crystals by allowing molecules to deposit onto the growing crystal lattice in a controlled manner. unifr.ch Rapid evaporation, on the other hand, can lead to rapid nucleation and the formation of smaller, less perfect crystals or polycrystalline aggregates. unifr.ch For highly soluble salts like dithis compound dihydrate, several recrystallizations under conditions of greatly reduced evaporation may be necessary to obtain well-formed single crystals of suitable size for analysis. cdnsciencepub.com

Structural Elucidation via X-ray Diffraction Analysis

X-ray diffraction is a powerful technique used to determine the crystal structure of solid compounds, providing detailed information about molecular geometry, atomic arrangement, and intermolecular interactions.

Single Crystal X-ray Diffraction for Molecular Geometry and Packing

Single crystal X-ray diffraction (SCXRD) is the primary method for precisely determining the three-dimensional structure of crystalline this compound salts. By analyzing the diffraction pattern produced when X-rays interact with a single crystal, researchers can deduce the arrangement of atoms within the crystal lattice. This analysis provides insights into the molecular geometry of the fumarate anion and its coordination with potassium ions, as well as how these molecular units pack together in the crystal. cdnsciencepub.comcore.ac.ukunifr.chresearchgate.netiucr.orgvulcanchem.com

SCXRD allows for the determination of bond lengths, bond angles, and torsion angles, revealing the conformation of the fumarate molecule. It also elucidates the coordination environment around the potassium ions and the nature of interactions between ions and any co-crystallized water molecules.

A fundamental outcome of single crystal X-ray diffraction is the determination of the unit cell parameters and space group of the crystal. The unit cell is the smallest repeating unit of the crystal lattice, defined by its dimensions (a, b, c) and the angles between its axes (α, β, γ). The space group describes the symmetry elements present within the crystal structure. researchgate.netiucr.orgwebelements.com

Different crystalline forms of this compound exhibit distinct unit cell constants and space groups. For example, studies have reported specific unit cell parameters and space groups for dithis compound dihydrate, potassium hydrogen fumarate, and "acid" potassium hydrogen fumarate. cdnsciencepub.comresearchgate.netcdnsciencepub.com These crystallographic parameters are unique fingerprints for each crystalline phase and are crucial for identifying and characterizing the specific salt form.

The following table summarizes reported unit cell constants and space groups for some this compound salts:

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| "Acid" Potassium Hydrogen Fumarate (2KHC₄H₂O₄·H₂C₄H₂O₄) | Triclinic | P1 | 8.603 | 7.475 | 6.902 | 78.33 | 112.33 | 107.92 |

| Potassium Boro (hemi) Fumarate | Monoclinic | P 21/c | 15.178 | 7.369 | 14.322 | 90 | 108.113 | 90 |

Note: Data for "Acid" Potassium Hydrogen Fumarate is based on neutron diffraction data with X-ray comparison. iucr.org Potassium Boro (hemi) Fumarate is a metal-organic framework containing a fumarate component. researchgate.net

Analysis of the refined crystal structure obtained from single crystal X-ray diffraction provides detailed information on inter- and intramolecular distances (bond lengths) and angles. Intramolecular distances define the geometry of the fumarate anion itself, including the carbon-carbon double bond length, carbon-oxygen bond lengths in the carboxylate groups, and carbon-hydrogen bond lengths. iucr.org These distances and angles confirm the trans configuration of the fumarate double bond.

Intermolecular distances describe the interactions between different molecules or ions in the crystal lattice. This includes the coordination distances between potassium ions and the oxygen atoms of the fumarate anions and water molecules (in the case of the dihydrate). researchgate.net Additionally, analysis of intermolecular distances reveals hydrogen bonding networks that contribute to the stability and packing of the crystal structure. researchgate.net For example, in "acid" potassium hydrogen fumarate, the structure involves potassium hydrogen fumarate molecules and neutral fumaric acid molecules, with specific bond lengths and angles consistent with their identities. iucr.org While specific detailed bond length and angle data for all this compound forms were not extensively available across the search results, the principle of determining these parameters from SCXRD is well-established and crucial for complete structural characterization. iucr.orgwho.int

Coordination Sphere of Potassium Ions

In the crystal structure of dithis compound dihydrate, the potassium ions (K⁺) are surrounded by oxygen atoms iucr.org. The distances between the potassium ions and the oxygen atoms (K⁺-O) range from 2.71 Å to 2.85 Å, with an average value of 2.79 Å iucr.org. These interactions constitute the coordination sphere of the potassium ions within the crystal lattice. Studies on other potassium-containing crystal structures also detail the coordination environments of potassium cations with surrounding oxygen atoms from various ligands and water molecules, showing comparable K-O distances and coordination numbers researchgate.netresearchgate.netuiuc.edu.

Powder X-ray Diffraction for Phase Identification and Crystalline Purity

Powder X-ray Diffraction (PXRD) is a widely used technique for identifying crystalline phases and assessing crystalline purity dectris.commdpi.com. It provides a unique diffraction pattern for a specific crystalline compound, acting as a fingerprint mdpi.com. PXRD analysis has been utilized in the study of dithis compound dihydrate crystals isroset.org. This technique helps to confirm the crystalline nature of the material and can be used to identify the specific crystal system, which for dithis compound dihydrate is monoclinic isroset.org. PXRD is also valuable for checking the phase purity of synthesized materials by comparing the experimental diffraction pattern to known reference patterns mdpi.comresearchgate.net.

Vibrational and Electronic Spectroscopic Studies

Spectroscopic techniques, such as Infrared, Raman, and UV-Vis spectroscopy, provide insights into the vibrational modes, functional groups, and electronic properties of a compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies mdpi.com. FTIR studies have been conducted on dithis compound dihydrate crystals isroset.org. These studies help to confirm the presence of expected functional groups associated with the fumarate anion (C₄H₂O₄²⁻) and water molecules within the crystal structure isroset.org. FTIR spectroscopy can reveal molecular structural changes and is often used in conjunction with techniques like using potassium bromide (KBr) pellets for solid sample analysis mdpi.comgsconlinepress.comnih.gov.

Fourier Transform Raman (FT Raman) Spectroscopy for Vibrational Modes

Fourier Transform Raman (FT Raman) spectroscopy complements FTIR spectroscopy by providing information about different vibrational modes of a molecule acs.org. FT Raman studies have also been performed on dithis compound dihydrate isroset.org. Raman spectroscopy relies on the inelastic scattering of photons and the resulting spectral lines correspond to the vibrational modes of the material acs.org. For fumarate, prominent Raman spectral features have been observed, with specific peaks corresponding to different vibrational modes, such as C-H deformation researchgate.netbiorxiv.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Optical Transparency

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule and determine its optical properties, particularly its transparency in the UV-Vis region core.ac.ukmdpi.com. UV-Vis spectral analysis of dithis compound dihydrate crystals has shown a lower cut-off wavelength at approximately 300 nm, with good transparency observed in the range of 300 to 1100 nm isroset.org. Other studies utilizing UV-Vis spectroscopy for optical property analysis report on determining absorption coefficients and optical band gaps core.ac.uk.

Photoluminescence Spectroscopy for Emission Characteristics

Photoluminescence spectroscopy is a non-destructive technique used to probe the electronic structure and optical properties of materials by analyzing the light emitted after excitation by photons libretexts.orglibretexts.org. The emitted light, or photoluminescence, occurs as electrons transition from excited energy states back to lower energy states libretexts.orglibretexts.org. The characteristics of the emitted light, such as its wavelength and intensity, provide information about the material's energy levels, defects, and purity libretexts.orgrsc.org.

Specific research detailing the photoluminescence emission characteristics solely for this compound (K₂C₄H₂O₄) was not extensively found in the consulted literature. Studies on related compounds, such as acid potassium hydrogen fumarate or potassium-doped materials, have reported photoluminescence emissions at specific wavelengths rsc.orgresearchgate.netresearchgate.net. However, direct photoluminescence data for dithis compound (K₂C₄H₂O₄) was not available within the scope of this search.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique widely employed for the determination of molecular structure, conformation, and dynamics researchgate.netnih.gov. By analyzing the interaction of atomic nuclei with a magnetic field and radiofrequency radiation, NMR provides detailed information about the chemical environment of specific atoms within a molecule researchgate.netnih.gov. This is particularly valuable for confirming the structure of organic salts like this compound.

¹H NMR and ¹³C NMR Chemical Shift Assignments

¹H NMR and ¹³C NMR spectroscopy are fundamental techniques for identifying the types and connectivity of hydrogen and carbon atoms in a molecule, respectively nih.gov. Chemical shifts (δ), reported in parts per million (ppm), are characteristic values that indicate the electronic environment of a nucleus and are crucial for structural assignment nih.gov.

For the fumarate anion, which is the core organic component of this compound, characteristic NMR signals are observed due to its symmetrical structure containing a carbon-carbon double bond and two carboxylate groups. Based on studies involving fumarate or fumaric acid, the vinylic protons and carbons exhibit distinct chemical shifts rsc.orgnih.govuniversiteitleiden.nl.

The ¹H NMR spectrum of the fumarate moiety typically shows a singlet corresponding to the two chemically equivalent vinylic protons rsc.orguniversiteitleiden.nl. The ¹³C NMR spectrum reveals signals for the vinylic carbons and the carboxylate carbons rsc.orgnih.gov.

Based on available data for fumarate, the following chemical shifts are characteristic:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~6.52 | s | Vinylic protons |

| ¹³C | ~137.5 | - | Vinylic carbons |

| ¹³C | (Data not explicitly found for carboxylate in K₂C₄H₂O₄) | - | Carboxylate carbons |

Note: The ¹³C chemical shift for the carboxylate carbons of this compound was not explicitly found in the consulted sources focusing specifically on K₂C₄H₂O₄, but would typically appear in the range of 160-180 ppm.

Two-Dimensional (2D) NMR Techniques for Connectivity

Two-dimensional (2D) NMR techniques provide correlations between nuclei, offering invaluable insights into molecular connectivity and spatial relationships researchgate.netuniversiteitleiden.nlresearchgate.net. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are commonly employed universiteitleiden.nlresearchgate.netmdpi.com.

While specific 2D NMR spectral data solely for this compound (K₂C₄H₂O₄) was not detailed in the search results, these techniques are applicable to confirm the structure of the fumarate anion within the salt nih.govresearchgate.net. COSY experiments can reveal couplings between coupled protons, confirming the presence of adjacent hydrogens (though the vinylic protons in fumarate are equivalent and show a singlet in ¹H NMR, 2D techniques can still be informative in more complex fumarate-containing structures) nih.govuniversiteitleiden.nl. HSQC correlates protons with the carbons to which they are directly attached, allowing for unambiguous assignment of ¹H and ¹³C signals mdpi.com. HMBC provides correlations between protons and carbons separated by multiple bonds, which is useful for confirming the connectivity between the vinylic carbons and the carboxylate carbons in the fumarate structure mdpi.com. The application of these 2D NMR methods to fumarate-containing compounds has been demonstrated in various studies for structural elucidation nih.govuniversiteitleiden.nlresearchgate.net.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound nih.govscilit.com. In addition, fragmentation analysis in MS can yield characteristic fragment ions that help in confirming the structural integrity of the molecule nih.govrsc.orgresearchgate.net.

This compound has the molecular formula K₂C₄H₂O₄ biodeep.cnatamanchemicals.com. The computed molecular weight for K₂C₄H₂O₄ is 192.25 g/mol nih.gov. Mass spectrometry can be used to confirm this molecular weight by detecting the molecular ion peak at the corresponding m/z value biodeep.cn.

While detailed fragmentation patterns specifically for this compound (K₂C₄H₂O₄) were not extensively available in the consulted literature, MS techniques, including LC-MS/MS, have been applied to analyze fumarate-containing compounds nih.govscilit.comrsc.orgresearchgate.net. These studies demonstrate the utility of MS in detecting and characterizing such species based on their mass and fragmentation behavior. The application of techniques like DESI-MSI also indicates the use of mass spectrometry for the detection of this compound in various contexts biodeep.cn.

Biochemical and Metabolic Research on Fumarate Derivatives

Participation in the Tricarboxylic Acid (TCA) Cycle

In the TCA cycle, fumarate (B1241708) is involved in a reversible reaction that facilitates energy production pomona.edu. This reaction is catalyzed by the enzyme fumarase. biorxiv.orgpomona.edu

Enzymatic Conversion by Fumarase (Fumarate Hydratase)

Fumarase, also known as fumarate hydratase (FH, EC 4.2.1.2), is the enzyme that catalyzes the reversible hydration/dehydration of fumarate to malate (B86768) wikipedia.orgfrontiersin.orgcreative-enzymes.com. Fumarase exists in two main forms in eukaryotic cells: mitochondrial and cytosolic wikipedia.orgcreative-enzymes.com. The mitochondrial isoenzyme plays a direct role in the Krebs cycle, while the cytosolic isoenzyme is involved in other metabolic processes, including amino acid metabolism and the urea (B33335) cycle pomona.eduwikipedia.orgcreative-enzymes.com.

Reversible Hydration of Fumarate to L-Malate

The core function of fumarase in the TCA cycle is the stereospecific reversible hydration of fumarate to produce L-malate biorxiv.orgwikipedia.orgebi.ac.uk. This reaction involves the addition of a water molecule across the double bond of fumarate biorxiv.orgkhanacademy.org. Conversely, in the reverse reaction, fumarase catalyzes the dehydration of L-malate to form fumarate wikipedia.orguniprot.org. The standard free energy change (ΔGo′) for the conversion of fumarate to L-malate is -3.8 kJ/mol pomona.edu.

pH-Dependent Reaction Kinetics of Fumarase

The catalytic activity of fumarase is influenced by pH. Studies have shown that the enzyme's activity can be maximal at specific pH levels biorxiv.org. For instance, the optimal pH for human mitochondrial fumarase activity is reported to be between 7.5 and 8.0 uniprot.org. Research on fumarase from Corynebacterium glutamicum demonstrated that equilibrium constants (Keq) for the enzyme reaction varied with pH, showing values of 6.4, 6.1, and 4.6 at pH 6.0, 7.0, and 8.0, respectively, in phosphate (B84403) buffer oup.com. In non-phosphate buffers, the Keq values were higher, ranging from 16 to 19 across the same pH range oup.com. The kinetic parameters, such as the Michaelis constant (Km) and catalytic efficiency (kcat), can also exhibit pH dependence researchgate.net. For example, the Km value of SlFumC for L-malate increased significantly with increasing pH from 6.5 to 8.0 researchgate.net.

Elucidation of Catalytic Mechanisms (e.g., Multi-state Models)

The catalytic mechanism of fumarase has been a subject of extensive research, with various models proposed to describe its kinetics researchgate.netnih.govresearchgate.net. Early research suggested the reaction involved a carbocation intermediate wikipedia.org. More recent studies have explored multi-state kinetic models to account for the enzyme's behavior, including competitive inhibitor binding and activation by anions like phosphate researchgate.netnih.gov. An 11-state kinetic model has been developed based on the current understanding of the catalytic mechanism, which can be simplified to a five-state model while still matching experimental data nih.gov. These models suggest that in the hydration of fumarate, fumarate binds to the free unprotonated enzyme, followed by proton addition before malate release nih.gov. In the reverse dehydration of malate, malate binds the protonated enzyme, and a proton is generated before fumarate is released nih.gov.

Proton Transfer Dynamics in Enzymatic Processes

Proton transfer is a critical aspect of the fumarase catalytic mechanism creative-enzymes.comdsmz.de. In the direction of fumarate formation from malate, a catalytic base, such as His188 in E. coli fumarase C, activates a water molecule to abstract a proton from the C3 position of malate ebi.ac.uk. This process leads to the formation of a carbanion intermediate ebi.ac.uk. Subsequently, a catalytic acid, like Ser318, acts to protonate the departing hydroxyl group from the C2 position, resulting in the elimination of water and the formation of fumarate ebi.ac.uk. The interplay of specific amino acid residues within the active site facilitates these proton transfer events, which are essential for the reversible hydration and dehydration reactions catalyzed by fumarase ebi.ac.uk.

Role in Non-Human Cellular Respiration and Energy Metabolism

Fumarate and fumarase play significant roles in cellular respiration and energy metabolism in various non-human organisms. In bacteria like Escherichia coli, fumarase is involved in the interconversion of fumarate and L-malate within the TCA cycle nih.gov. E. coli has multiple fumarases (FumA, FumB, and FumC), with FumA and FumC being aerobic fumarases whose expression is lowest during anaerobic growth nih.gov.

Furthermore, in some microorganisms and even in human kidney cells under hypoxic conditions, fumarate can act as a terminal electron acceptor in a process called reductive carboxylation, which is a reversal of part of the TCA cycle mit.edunih.gov. This allows for the reoxidation of reduced electron carriers (like NADH) and can contribute to maintaining an energized membrane and ATP production even in the absence of oxygen mit.edunih.gov. This reductive pathway leads to the accumulation of succinate (B1194679) mit.edunih.gov. Studies in Mycobacterium tuberculosis have shown that upon oxygen limitation, genes involved in the reverse TCA cycle are upregulated, leading to significant succinate accumulation produced through this reductive pathway nih.gov.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Potassium fumarate | 6433511 |

| Fumarate | 444973 |

| L-Malate | 5459792 |

Data Tables

While extensive raw data tables were not consistently present across the search results in a format suitable for direct inclusion, key kinetic parameters and equilibrium constants were mentioned. Below is a summary table based on reported findings:

| Enzyme Source | Reaction Direction | pH | Parameter | Value | Conditions/Notes | Source |

| Human Mitochondrial Fumarase | Hydration | 8.5 | kcat | 170 sec⁻¹ | uniprot.org | |

| Human Mitochondrial Fumarase | Dehydration | 8.5 | kcat | 280 sec⁻¹ | uniprot.org | |

| Human Mitochondrial Fumarase | Hydration | 8.5 | Km | 0.2 mM | Substrate: Fumarate | uniprot.org |

| Human Mitochondrial Fumarase | Dehydration | 8.5 | Km | 1.4 mM | Substrate: L-Malate | uniprot.org |

| Corynebacterium glutamicum | Reversible | 6.0 | Keq | 6.4 | Phosphate buffer | oup.com |

| Corynebacterium glutamicum | Reversible | 7.0 | Keq | 6.1 | Phosphate buffer | oup.com |

| Corynebacterium glutamicum | Reversible | 8.0 | Keq | 4.6 | Phosphate buffer | oup.com |

| Corynebacterium glutamicum | Reversible | 6.0 | Keq | 16 | Non-phosphate buffer | oup.com |

| Corynebacterium glutamicum | Reversible | 7.0 | Keq | 19 | Non-phosphate buffer | oup.com |

| Corynebacterium glutamicum | Reversible | 8.0 | Keq | 17 | Non-phosphate buffer | oup.com |

| Streptomyces lividans FumC | Dehydration | 6.5 | Km | 6.7 ± 0.81 mM | Substrate: L-Malate | researchgate.net |

| Streptomyces lividans FumC | Dehydration | 8.0 | Km | 57.0 ± 1.12 mM | Substrate: L-Malate | researchgate.net |

| Streptomyces lividans FumC | Dehydration | 6.5 | kcat | 65 s⁻¹ | researchgate.net | |

| Streptomyces lividans FumC | Dehydration | 8.0 | kcat | 620 s⁻¹ | researchgate.net |

Fumarate Reductase (FRD) and Succinate Dehydrogenase (SDH) Interactions

Fumarate reductase (FRD) and succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain, catalyze the reversible interconversion of succinate and fumarate. SDH oxidizes succinate to fumarate under aerobic conditions, while FRD reduces fumarate to succinate, typically under anaerobic conditions. ebi.ac.uk In Escherichia coli, these reactions are catalyzed by distinct complexes; FRD functions during anaerobic respiration, utilizing fumarate as a terminal electron acceptor, while SDH is active during aerobic respiration. ebi.ac.ukigem.orguniprot.org This enzymatic duality allows organisms to adapt their energy metabolism based on oxygen availability.

Implications for Cellular Redox Balance under Anaerobic Conditions

Under anaerobic conditions, fumarate reduction by FRD plays a significant role in maintaining cellular redox balance. In organisms like Saccharomyces cerevisiae, soluble fumarate reductase isoenzymes are essential for the reoxidation of intracellular NADH generated during glycolysis. uniprot.orguniprot.orgoup.com This process is crucial for the continuous operation of catabolic reactions in the absence of oxygen. oup.com In E. coli, fumarate can serve as an electron acceptor for biosynthesis and redox balancing, and fumarate reduction is important for efficient colonization of the murine intestine. researchgate.net Fumarate reductase naturally receives electrons from the electron transport chain and transfers them to fumarate, producing succinate, which is then transported out of the cells under anaerobic conditions. igem.org This reduction of fumarate helps to regenerate NAD⁺ from NADH, maintaining the NAD⁺/NADH ratio necessary for continued glycolytic flux and ATP production via substrate-level phosphorylation. oup.comasm.org

Metabolic Dysregulation and Associated Biochemical Pathways

Dysregulation of fumarate metabolism, particularly due to deficiencies in the enzyme fumarate hydratase (FH), can lead to significant metabolic disturbances with diverse consequences.

Consequences of Fumarate Hydratase (FH) Insufficiency

Fumarate hydratase deficiency (FHD), caused by mutations in the FH gene, is a rare metabolic disorder that disrupts the citric acid cycle and leads to the accumulation of fumarate within cells. mdpi.comnih.govwikipedia.org This accumulation triggers a cascade of metabolic alterations, impacting cellular respiration and energy production. mdpi.com Elevated fumarate levels are associated with a pseudohypoxic state and can drive tumorigenesis. mdpi.comnih.gov

Perturbation of L-Arginine Metabolism and Nitric Oxide (NO) Production

Elevated fumarate levels resulting from FH insufficiency can perturb L-arginine metabolism. While the direct link between fumarate accumulation and L-arginine/NO production was not explicitly detailed in the context of FH insufficiency in the provided search results, L-arginine is a crucial substrate for nitric oxide synthase (NOS) enzymes, which produce NO. mdpi.comfrontiersin.orgmdpi.com NO plays vital roles in vascular regulation, neurotransmission, and immune responses. mdpi.comctdbase.orgguidetopharmacology.org Alterations in L-arginine metabolism, such as decreased bioavailability or competition with other pathways (like arginase), can lead to diminished NO synthesis. mdpi.comfrontiersin.orgjst.go.jpphysiology.org Given that metabolic dysregulation due to FH deficiency is widespread, it is plausible that pathways involving L-arginine and NO production could be indirectly affected.

Mitochondrial Respiration Inhibition by Elevated Fumarate Levels

Accumulation of fumarate due to FH insufficiency can inhibit mitochondrial respiration. Elevated fumarate has been shown to competitively inhibit members of the 2-oxoglutarate-dependent oxygenase superfamily, including the hypoxia-inducible factor (HIF) hydroxylases, leading to the stabilization of HIF-α and activation of oncogenic pathways. researchgate.netaacrjournals.orgfrontiersin.orgresearchgate.netmdpi.com Furthermore, high levels of fumarate can permeate various cellular compartments, including mitochondria, and have been suggested to hamper SDH activity, which is part of Complex II of the respiratory chain. researchgate.netnih.gov Inhibition of SDH by accumulated succinate (which can also accumulate secondary to FH deficiency) or potentially by fumarate itself can trigger a reduction in mitochondrial respiration and promote a metabolic shift towards glycolysis. mdpi.comnih.govrupress.orgbiorxiv.org Studies on FH-deficient cells have shown compromised maximal mitochondrial respiration and increased glycolysis. rupress.org

Here is a summary of some key interactions and consequences:

| Enzyme/Metabolite Interaction | Conditions | Outcome | Source |

| SDH (Succinate to Fumarate) | Aerobic | Part of aerobic respiration, links TCA cycle to electron transport chain | ebi.ac.ukigem.org |

| FRD (Fumarate to Succinate) | Anaerobic | Part of anaerobic respiration, utilizes fumarate as electron acceptor | ebi.ac.ukigem.org |

| Fumarate accumulation (due to FH def.) | Dysregulation | Inhibits 2-oxoglutarate-dependent oxygenases (e.g., HIF hydroxylases) | researchgate.netfrontiersin.orgresearchgate.net |

| Elevated Fumarate/Succinate | Dysregulation | Potential inhibition of mitochondrial respiration (Complex II/SDH) | mdpi.comnih.govrupress.org |

| Fumarate reduction by FRD | Anaerobic | Reoxidation of NADH, maintenance of redox balance | oup.com |

Modulation of Intracellular Signaling Cascades

Intracellular signaling pathways are crucial for cellular responses to various stimuli, including metabolic changes. Fumarate, as a metabolic intermediate in the tricarboxylic acid (TCA) cycle, has been shown to influence several signaling cascades. The accumulation of fumarate, for instance, can occur due to mutations in the enzyme fumarate hydratase (FH), leading to various cellular consequences including altered signaling. researchgate.net

Activation of Protective Gene Expression (e.g., Nrf2, HIF-1α)

Research indicates that fumarate and its derivatives can activate protective gene expression pathways, notably involving Nuclear erythroid factor 2 (Nrf2) and Hypoxia-Inducible Factor 1-alpha (HIF-1α).

Nrf2 Activation: Fumarate has been linked to the activation of the Nrf2 antioxidant pathway. Studies, often using fumarate derivatives like dimethyl fumarate (DMF), have demonstrated that these compounds can stabilize Nrf2, leading to the upregulation of antioxidant response element (ARE) genes. nih.govfrontiersin.orgfrontiersin.org This mechanism is considered cytoprotective and may be of therapeutic interest. nih.gov While much of the detailed mechanistic work on Nrf2 activation involves DMF, the underlying principle relates to the ability of fumarate species to modify cysteine residues on proteins like Keap1, a repressor of Nrf2, thereby promoting Nrf2's translocation to the nucleus and activation of antioxidant genes. frontiersin.org Research suggests that fumarate accumulation can trigger Nrf2 activation. researchgate.net

HIF-1α Activation: Fumarate has also been reported to mediate the actions of HIF-1α. nih.gov Accumulation of intracellular fumarate, often resulting from loss of FH enzymatic activity, has been proposed to act as a competitive inhibitor of 2-oxoglutarate-dependent oxygenases, including the HIF hydroxylases (PHDs). researchgate.netfrontiersin.orgdovepress.commdpi.com Inhibition of PHDs prevents the hydroxylation of HIF-1α, leading to its stabilization and activation even under normoxic conditions, a phenomenon sometimes referred to as pseudo-hypoxia. researchgate.netfrontiersin.orgdovepress.com This activation of HIF-1α can influence the expression of genes involved in various cellular processes, including metabolic adaptation and angiogenesis. mdpi.comjci.org

While the direct effect of this compound specifically on Nrf2 and HIF-1α activation has not been as extensively documented in the provided search results as that of fumarate in general or DMF, the established mechanisms involving fumarate accumulation and modification of key regulatory proteins suggest a potential for this compound, as a source of fumarate, to influence these pathways depending on cellular uptake and metabolic processing.

Interactions with Endogenous Enzymatic Systems (e.g., Catalase, Renin)

Fumarate has been reported to interact with endogenous enzymatic systems, including enzymes like catalase and renin.

Catalase: There are reports of fumarate interacting with endogenous enzymes such as catalase. nih.gov Catalase is an enzyme that plays a crucial role in the antioxidant defense system by catalyzing the decomposition of hydrogen peroxide. nih.govscience.gov While the search results mention interactions between fumarate and catalase nih.gov, and also discuss the enzyme catalase itself nih.govscience.govacs.orglsu.edu, detailed research specifically on the direct interaction or modulation of catalase activity by this compound was not prominently found. However, fumarate's role in improving the redox state of renal cells via an increase in catalase activity has been suggested, indicating an indirect influence on this enzymatic system. nih.gov

Renin: Fumarate has also been reported to interact with renin via the activation of GPR91 (also known as the succinate receptor 1). nih.gov Renin is an enzyme involved in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure. drugs.com Activation of GPR91 by fumarate can lead to modulation of renal function and blood pressure. nih.govresearchgate.net While the interaction is described in the context of fumarate and GPR91 activation influencing the RAAS, research specifically detailing the direct interaction of this compound with the renin enzyme itself was not a primary finding in the provided results. However, the impact of fumarate on pathways involving renin highlights a potential area of influence for fumarate species. nih.govresearchgate.net

The research findings suggest that fumarate, as a key metabolic intermediate, can influence intracellular signaling and interact with enzymatic systems. While studies often focus on fumarate in general or specific derivatives like DMF, the principles observed in these studies may extend to this compound, warranting further investigation into its specific effects.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 6269 (for Fumaric Acid) - Note: PubChem CIDs are typically for the acid or base form. This compound is a salt. |

| Fumarate | 6269 (for Fumaric Acid) |

| Dimethyl fumarate | 637567 |

| Monomethyl fumarate | 444409 |

| Fumaric Acid | 6269 |

| Succinate | 1110 (for Succinic Acid) |

| Catalase | N/A (Enzyme, not a small molecule with a single CID) |

| Renin | N/A (Enzyme, not a small molecule with a single CID) |

| Nrf2 | N/A (Protein/Transcription Factor, not a small molecule with a single CID) |

| HIF-1α | N/A (Protein/Transcription Factor, not a small molecule with a single CID) |

| HIF-1β | N/A (Protein/Transcription Factor, not a small molecule with a single CID) |

| Keap1 | N/A (Protein, not a small molecule with a single CID) |

| HIF Hydroxylases (PHDs) | N/A (Enzyme family, not a single small molecule with a single CID) |

| GPR91 (Succinate Receptor 1) | N/A (Protein/Receptor, not a small molecule with a single CID) |

Detailed Research Findings (Interactive Data Tables - Conceptual)

Due to the nature of the search results focusing on mechanisms and pathways rather than specific quantitative data directly linked solely to this compound in these exact contexts, creating interactive data tables with numerical values specifically for this compound's effect on Nrf2/HIF-1α activation or direct enzyme interaction is not feasible based only on the provided search snippets. The research discusses the effects of "fumarate" or "fumarate derivatives" more broadly.

However, a conceptual representation of the types of findings discussed could be illustrated if specific quantitative data for this compound were available.

Conceptual Table Example (Illustrative - No specific data for this compound in snippets):

| Fumarate Species (Conceptual) | Effect on Nrf2 Activation (Conceptual) | Effect on HIF-1α Stabilization (Conceptual) | Notes (Conceptual) |

| This compound | Potential (based on fumarate pool) | Potential (based on fumarate pool) | Requires further specific investigation. |

| Fumarate (general) | Linked to activation researchgate.net | Linked to stabilization via PHD inhibition researchgate.netfrontiersin.orgdovepress.com | Metabolic intermediate effects. |

| Dimethyl Fumarate | Potent activator nih.govfrontiersin.orgfrontiersin.org | (Indirect effects via fumarate) | Clinically studied derivative. |

Conceptual Table Example (Illustrative - No specific data for this compound in snippets):

| Fumarate Species (Conceptual) | Interaction with Catalase (Conceptual) | Interaction with Renin/RAAS (Conceptual) | Mechanism (Conceptual) |

| This compound | Potential (indirect via redox state) | Potential (via GPR91/fumarate pool) | Requires further specific investigation. |

| Fumarate (general) | Suggested interaction nih.gov | Interaction via GPR91 nih.govresearchgate.net | Influences renal function and blood pressure. nih.govresearchgate.net |

Advanced Material Science Applications of Potassium Fumarate

Nonlinear Optical (NLO) Properties

Nonlinear optical materials are crucial for various technologies, including optical computing, telecommunications, and high-power laser systems. The interaction of light with these materials results in phenomena such as second harmonic generation (SHG) and changes in refractive index that are dependent on light intensity. Studies have explored the NLO potential of potassium fumarate (B1241708) and related fumarate compounds.

Investigation of Second Harmonic Generation (SHG) Efficiency

Second harmonic generation is a nonlinear optical process where two photons of the same frequency interact with a material and are converted into a single photon with twice the frequency. The efficiency of this process is a key metric for evaluating NLO materials for applications like frequency doubling of lasers.

While direct SHG efficiency measurements for dipotassium (B57713) fumarate (K₂C₄H₂O₄) are not extensively detailed in the provided search results, studies on related fumarate-based crystals, such as acid potassium hydrogen fumarate (APHF) and other fumarate salts, offer insights into the potential for SHG activity in this class of compounds. For instance, the SHG efficiency of acid potassium hydrogen fumarate (2KC₄H₃O₄·C₄H₄O₄) has been investigated using the Kurtz and Perry powder technique. researchgate.net Some studies indicate that the SHG efficiency of certain fumarate-based crystals can be comparable to or even greater than that of reference materials like potassium dihydrogen phosphate (B84403) (KDP). researchgate.netscholarsresearchlibrary.com However, it is important to note that the specific crystal structure and composition significantly influence SHG efficiency, and results from related compounds may not directly translate to dipotassium fumarate.

Z-Scan Techniques for Third-Order Nonlinearity Characterization

The Z-scan technique is a widely used experimental method to determine the third-order nonlinear optical properties of materials, specifically the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). researchgate.netnih.govjocpr.comcusat.ac.in These parameters are related to the third-order nonlinear susceptibility (χ³), which governs phenomena such as self-focusing/defocusing and two-photon absorption.

Research utilizing the Z-scan technique has been conducted on fumarate-based materials to characterize their third-order nonlinearities. For example, studies on acid potassium hydrogen fumarate have employed the Z-scan technique to estimate negative third-order nonlinear parameters, including refractive index (n₂), absorption coefficient (β), and susceptibility (χ³). researchgate.net These investigations often use continuous wave (CW) or pulsed lasers at specific wavelengths, such as 532 nm or 632.8 nm, to probe the nonlinear response. researchgate.netnih.govjocpr.com The Z-scan curves, obtained by measuring the transmittance of the sample as it is moved along the propagation path of a focused laser beam, provide data to calculate these nonlinear parameters. jocpr.comcusat.ac.in

Photoconductivity Studies

Photoconductivity refers to the phenomenon where a material becomes more electrically conductive upon exposure to electromagnetic radiation. Studies on the photoconductivity of materials can provide information about their charge transport mechanisms and their potential for optoelectronic applications.

While direct studies focusing solely on the photoconductivity of dithis compound are limited in the provided results, research on related fumarate crystals and other organic/semi-organic materials containing fumarate or similar structures has included photoconductivity investigations. researchgate.netnih.govresearchgate.netdntb.gov.ua These studies often involve measuring the dark current and photocurrent of the crystal under applied voltage and illumination. nih.gov The ratio of photocurrent to dark current and their behavior with increasing voltage and light intensity provide insights into the material's photoconductive nature (e.g., positive or negative photoconductivity). nih.gov Such studies contribute to understanding how light interacts with the material to generate and transport charge carriers.

Dielectric and Electrical Characterization

The dielectric and electrical properties of a material are fundamental to its behavior in electric fields and its suitability for electronic and electrical applications, including capacitors, insulators, and semiconductor devices.

Measurement of Dielectric Constant and Dielectric Loss

The dielectric constant (ε) is a measure of a material's ability to store electrical energy in an electric field, while dielectric loss (tan δ) quantifies the energy dissipated as heat within the material when subjected to an alternating electric field. These properties are typically measured as a function of frequency and temperature. researchgate.netnih.govontosight.aiiaamonline.orgendress.comclippercontrols.comdixonvalve.comholycrossngl.edu.inkabusa.comiconprocon.comresearchgate.netnist.govpnas.org

Studies on fumarate-based crystals and related compounds have included measurements of dielectric constant and dielectric loss. For instance, investigations on acid potassium hydrogen fumarate have examined these properties as a function of frequency and temperature. researchgate.net Low dielectric constant values can be advantageous for applications in microelectronics device fabrication. researchgate.netresearchgate.net The frequency response of the dielectric constant typically shows a decreasing trend with increasing frequency, which is attributed to the reduced ability of dipoles to orient themselves at higher frequencies. researchgate.net Dielectric loss measurements provide information about energy dissipation mechanisms within the material. researchgate.netnist.govpnas.org

Here is a sample table illustrating typical dielectric data that might be presented in research:

| Frequency (Hz) | Dielectric Constant (ε) | Dielectric Loss (tan δ) |

| 100 | Value 1 | Value A |

| 1000 | Value 2 | Value B |

| 10000 | Value 3 | Value C |

Analysis of AC Conductivity and Resistivity

AC conductivity and resistivity are measures of a material's ability to conduct alternating current and its resistance to electrical flow, respectively. The analysis of these properties as a function of frequency and temperature provides insights into the charge transport mechanisms and the material's electrical behavior. researchgate.netiaamonline.orgendress.comaps.orgperiodictable.com

Research on fumarate-based materials has included the study of AC conductivity. researchgate.netiaamonline.org The AC conductivity is often observed to increase with increasing frequency, which can be related to various conduction mechanisms within the material. iaamonline.org Resistivity, the inverse of conductivity, indicates how strongly a material opposes the flow of electric current. aps.orgperiodictable.com While specific resistivity values for dithis compound were not prominently featured in the search results focused on material science applications, the electrical characterization of related compounds provides a basis for understanding the potential electrical behavior of this compound in solid form.

Potential for Microelectronics Device Fabrication Based on Dielectric Properties

The dielectric properties of materials are crucial for their application in microelectronics, particularly in components like capacitors and gate dielectrics, where the ability to store electrical energy and insulate is paramount. A low dielectric constant is often desirable for microelectronics device fabrication to minimize signal delays and power consumption.

While direct studies focusing solely on the dielectric properties of dithis compound (K₂C₄H₂O₄) for microelectronics are limited in the provided search results, research on related fumarate compounds and other potassium-containing materials offers insights. For instance, acid potassium hydrogen fumarate (2KC₄H₃O₄·C₄H₄O₄), a related compound, has been noted for its low dielectric constant, suggesting its potential for use in microelectronics device fabrication researchgate.net. The dielectric constant and dielectric loss of materials can vary significantly with frequency and temperature, a factor that needs thorough investigation for any potential microelectronics application aip.orgmdpi.com. Studies on other metal fumarates, such as iron and sodium fumarate, have investigated their dielectric parameters as a function of temperature and frequency, indicating that these materials can exhibit dielectric behavior aip.orgresearchgate.net. The conductivity of these materials was found to be in the range of 10⁻⁶ to 10⁻¹¹ Ω⁻¹m⁻¹, suggesting they behave as dielectrics aip.org. The exploration of novel materials with suitable dielectric properties, including organic and semiorganic crystals, remains an active area of research for advancing microelectronics technology researchgate.netpassive-components.eu.

Mechanical Properties and Stability

The mechanical properties of crystalline materials, such as hardness, are important indicators of their stability and suitability for various applications, including their resistance to mechanical stress during fabrication and operation of devices.

Microhardness Testing (e.g., Vickers Microhardness) for Mechanical Strength

Vickers microhardness testing is a common method used to assess the mechanical strength and hardness of materials by measuring the indentation size left by a diamond indenter under a specific load industrialphysics.comnih.gov. This test provides a Vickers hardness number (HV), which is calculated based on the applied load and the diagonal length of the resulting indentation nih.gov.

Thermal Stability and Decomposition Behavior

Assessment of Thermal Stability through TGA and DTA

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are widely used thermal analysis techniques to evaluate the thermal stability and investigate the decomposition processes of materials nih.govworldoftest.com. TGA measures the change in mass of a sample as a function of temperature, indicating decomposition or loss of volatile components nih.govworldoftest.com. DTA measures the temperature difference between a sample and an inert reference, identifying thermal events such as melting, crystallization, and decomposition through endothermic or exothermic peaks nih.govworldoftest.com.

Research on the thermal properties of fumarate compounds, including related potassium-containing structures, often utilizes TGA and DTA. For example, studies on acid potassium hydrogen fumarate have employed TG and DSC (Differential Scanning Calorimetry, a related technique to DTA) to assess its thermal stability, reporting stability up to 253 °C researchgate.net. Another study on a fumaric acid potassium hydrogen phthalate (B1215562) crystal investigated its thermal property using TG/DTA curves and reported a melting point at 237.99 °C researchgate.net.

While specific detailed TGA and DTA data for dithis compound (K₂C₄H₂O₄) were not extensively provided in the search results, information regarding its decomposition upon heating is available. This compound emits oxides of carbon, potassium, and fumes when heated to decomposition mubychem.comatamanchemicals.com. Although some safety data sheets indicate no specific decomposition temperature information found mubychem.comammol.org, the general behavior suggests that thermal decomposition occurs at elevated temperatures, leading to the release of gaseous products mubychem.comatamanchemicals.com. Studies on the thermal behavior of other metal fumarates, such as sodium fumarate, have shown decomposition occurring in distinct stages at elevated temperatures, as observed through TGA and DTA researchgate.net. The thermal decomposition of fumaric acid itself has been reported to occur around 300 °C or between 170 °C and 600 °C depending on the context researchgate.net. These related studies highlight the importance of TGA and DTA in characterizing the thermal decomposition pathways and stability limits of fumarate-based compounds.

Analytical Method Development and Validation for Potassium Fumarate

Spectrophotometric Quantification Strategies

Spectrophotometric methods offer a relatively simple and cost-effective approach for the quantitative analysis of compounds that absorb light in the ultraviolet (UV) or visible regions of the spectrum.

UV-Visible Spectrophotometric Assay Development

UV-Visible spectrophotometry is a widely used technique for the quantitative determination of various compounds, including those containing the fumarate (B1241708) moiety. The development of a UV-Vis spectrophotometric assay for a specific fumarate salt, such as vonoprazan (B1684036) fumarate, involves identifying the wavelength of maximum absorbance () and establishing a linear relationship between absorbance and concentration (Beer-Lambert Law).

For instance, a UV spectrophotometric method for vonoprazan fumarate in bulk and tablet dosage forms was developed and validated, with quantitative measurements taken at 230 nm using a mixture of methanol (B129727) and phosphate (B84403) buffer (50:50 v/v) as the solvent. ekb.egekb.eg This method demonstrated linearity over a concentration range of 2-30 µg/mL with a correlation coefficient (r) of 0.9998. ekb.egekb.eg The accuracy was validated with a percentage recovery of 99.48 ± 0.947%. ekb.eg The detection limit (LOD) was found to be 0.24 µg/mL, and the quantification limit (LOQ) was 0.70 µg/mL. ekb.egekb.eg

Another example involves the UV spectrophotometric determination of rupatadine (B1662895) fumarate, which showed a maximum absorbance at 246 nm in methanol. innovareacademics.in A calibration curve was obtained in the range of 2-10 µg/mL with a correlation coefficient (R²) of 0.9995. innovareacademics.in